2-(nitromethyl)-4,5-dihydro-1H-imidazole
Overview
Description
2-(Nitromethyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound featuring a nitromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(nitromethyl)-4,5-dihydro-1H-imidazole typically involves the nitration of a suitable precursor. One common method is the nitration of 4,5-dihydro-1H-imidazole using nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods aim to optimize yield and purity while minimizing the production of by-products. The use of advanced catalysts and reaction conditions tailored to industrial settings is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Nitromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(nitromethyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, enabling the compound to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and the chemical environment.
Comparison with Similar Compounds
2-(Nitromethyl)-1H-imidazole: Similar structure but lacks the dihydro component.
4,5-Dihydro-1H-imidazole: Lacks the nitromethyl group.
2-(Aminomethyl)-4,5-dihydro-1H-imidazole: Contains an aminomethyl group instead of a nitromethyl group.
Properties
IUPAC Name |
2-(nitromethyl)-4,5-dihydro-1H-imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c8-7(9)3-4-5-1-2-6-4/h1-3H2,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKIEABPTZZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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